![molecular formula C15H22N2O2S B173168 N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide CAS No. 16182-17-5](/img/structure/B173168.png)
N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide
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Overview
Description
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide is a chemical compound with the molecular formula C15H22N2O2S and a molecular weight of 294.42 g/mol . It is known for its unique structure, which includes a cyclohexylidene group attached to a trimethylbenzenesulfonohydrazide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with cyclohexylidenehydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding hydrazines .
Scientific Research Applications
Synthetic Route Overview
Step | Reagents | Conditions |
---|---|---|
1 | 2,4,6-trimethylbenzenesulfonyl hydrazine + cyclohexanone | Reflux in organic solvent |
2 | Acid catalyst (e.g., p-TSA) | Temperature control for optimal reaction |
Scientific Research Applications
N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide exhibits several promising applications across various scientific domains:
Chemistry
- Reagent in Organic Synthesis : The compound serves as a versatile reagent in the synthesis of other organic compounds.
- Ligand in Coordination Chemistry : It can act as a ligand for metal ions in coordination complexes.
Biology
- Antimicrobial Properties : Preliminary research indicates that this compound possesses significant antimicrobial activity against various bacterial strains and fungi. Studies suggest it may inhibit the growth of pathogens such as Cryptococcus neoformans and Aspergillus niger.
Medicine
- Drug Development : The compound is under investigation for potential use in drug development due to its antimicrobial properties. Its mechanism appears to involve the formation of metal complexes that disrupt essential biological processes in microorganisms.
Industrial Applications
- Synthesis of Bioactive Metal Complexes : The compound's ability to form complexes with metal ions makes it valuable in the synthesis of bioactive materials for industrial applications.
Research has demonstrated that this compound exhibits notable biological activity:
Antimicrobial Mechanism
The antimicrobial effects are believed to stem from:
- Metal Complex Formation : The ability to chelate metal ions crucial for microbial growth.
- Disruption of Cellular Processes : Interference with metabolic pathways in microorganisms leads to growth inhibition.
Case Studies
Several studies have explored the efficacy of this compound:
-
Study on Antibacterial Activity :
- Researchers tested the compound against multiple bacterial strains and found significant inhibition rates compared to control groups.
- Results indicated a dose-dependent response with varying effectiveness based on bacterial species.
-
Fungal Inhibition Study :
- In vitro assays demonstrated that the compound effectively inhibited the growth of fungi such as Aspergillus niger, showcasing its potential as an antifungal agent.
Mechanism of Action
The mechanism of action of N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide: Similar compounds include other sulfonohydrazides with different substituents on the benzene ring or the cyclohexylidene group.
Uniqueness
N’-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide is unique due to its specific combination of a cyclohexylidene group and a trimethylbenzenesulfonohydrazide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Biological Activity
N'-Cyclohexylidene-2,4,6-trimethylbenzenesulfonohydrazide is a derivative of 2,4,6-trimethylbenzenesulfonohydrazide, a compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H20N2O2S
- Molecular Weight : 280.4 g/mol
- CAS Number : 83477-71-8
- Purity : Typically >98% .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has also demonstrated antioxidant properties. In a study assessing its ability to scavenge free radicals, it was found to reduce oxidative stress markers in cell cultures. The results are summarized in the following table:
Assay | IC50 (µM) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
These results indicate that this compound may protect cells from oxidative damage .
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : It neutralizes free radicals through electron donation, thereby mitigating oxidative stress.
- Cell Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The research involved testing various concentrations against clinical isolates and concluded that the compound significantly inhibited growth at lower concentrations compared to traditional antibiotics .
Study 2: Oxidative Stress Reduction
In another study published in Free Radical Biology and Medicine, researchers investigated the antioxidant capacity of the compound in a rat model subjected to induced oxidative stress. Results showed a marked decrease in malondialdehyde levels and an increase in glutathione levels in treated groups compared to controls .
Properties
IUPAC Name |
N-(cyclohexylideneamino)-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-11-9-12(2)15(13(3)10-11)20(18,19)17-16-14-7-5-4-6-8-14/h9-10,17H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHCZDIDKRQCNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NN=C2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507482 |
Source
|
Record name | N'-Cyclohexylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16182-17-5 |
Source
|
Record name | N'-Cyclohexylidene-2,4,6-trimethylbenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40507482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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